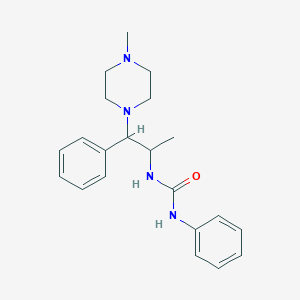
1-(1-(4-Méthylpipérazin-1-yl)-1-phénylpropan-2-yl)-3-phénylurée
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
The primary targets of this compound appear to be alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and are significant targets for various neurological conditions treatment . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
Similar compounds have shown affinity for these receptors in the range from 22 nm to 250 nm . This suggests that the compound may bind to these receptors and modulate their activity.
Biochemical Pathways
Alpha1-adrenergic receptors, the primary targets of this compound, are known to be involved in numerous pathways related to the contraction of smooth muscles and the regulation of blood pressure .
Pharmacokinetics
Similar compounds have been found to exhibit an acceptable pharmacokinetic profile . This suggests that the compound may have suitable bioavailability for therapeutic use.
Result of Action
Given its target, it is likely that the compound affects the contraction of smooth muscles and potentially the regulation of blood pressure .
Avantages Et Limitations Des Expériences En Laboratoire
MP-10 has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. MP-10 has also been extensively studied, and its pharmacological properties are well characterized. However, there are some limitations to using MP-10 in lab experiments. It has been found to have low oral bioavailability, which may limit its potential use as a therapeutic agent. Additionally, the exact mechanism of action of MP-10 is not fully understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the research of MP-10. One area of interest is the development of novel drugs based on the structure of MP-10. The pharmacological properties of MP-10 may serve as a starting point for the development of new drugs with improved efficacy and safety profiles. Another area of interest is the exploration of the anticancer properties of MP-10. Further studies are needed to elucidate the mechanism of action of MP-10 in cancer cells and to determine its potential use as an anticancer agent. Additionally, the anxiolytic and antidepressant effects of MP-10 warrant further investigation, as they may have potential therapeutic applications for the treatment of psychiatric disorders.
Méthodes De Synthèse
The synthesis of MP-10 involves the reaction of 1-phenyl-2-(4-methylpiperazin-1-yl)propan-1-one with phenylisocyanate. The reaction takes place in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is then purified using column chromatography to obtain pure MP-10. The synthesis method of MP-10 has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
Applications antifongiques
Une nouvelle série de 6-substitués-4-méthyl-3-(4-arylpipérazin-1-yl)cinnolines a été synthétisée en tant qu'agents antifongiques potentiels . La synthèse impliquait une cyclisation intramoléculaire des 1-(2-arylhydrazono)-1-(4-arylpipérazin-1-yl)propan-2-ones respectives, catalysée par l'acide polyphosphorique (PPA) .
Applications des dispositifs électro-optiques
Le composé a été synthétisé et cristallisé afin d'étudier sa pertinence pour les applications de dispositifs électro-optiques . La propriété optique non linéaire a été testée par la technique de poudre de Kurtz et Perry et l'efficacité SHG de MPN s'est avérée être 1,03 fois supérieure à celle du KDP standard . Le spectre PL de MPN montre une émission de lumière bleue, ce qui confirme que le matériau est un candidat potentiel pour les applications opto-électroniques .
Applications antitumorales
Le composé a été évalué pour son activité antitumorale . Les structures des nouveaux composés préparés ont été confirmées par analyses élémentaires, données spectrales RMN 1H, RMN 13C et ESI-HRMS .
Applications antibactériennes
Le composé a également été évalué pour son activité antibactérienne . L'activité antitumorale, antibactérienne et antifongique des composés nouvellement synthétisés a été évaluée .
Applications anti-inflammatoires
Le composé a été évalué pour son effet anti-inflammatoire . La nociception induite par l'acide acétique a été réalisée comme décrit précédemment .
Applications optiques non linéaires
Le composé a été évalué pour ses applications optiques non linéaires . La propriété optique non linéaire a été testée par la technique de poudre de Kurtz et Perry .
Propriétés
IUPAC Name |
1-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-17(22-21(26)23-19-11-7-4-8-12-19)20(18-9-5-3-6-10-18)25-15-13-24(2)14-16-25/h3-12,17,20H,13-16H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWDNSMFAUWBPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N2CCN(CC2)C)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-dimethoxyphenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2467700.png)


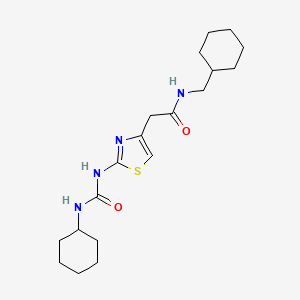
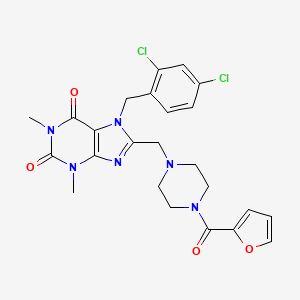
![N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]cyclohexanecarboxamide](/img/structure/B2467705.png)
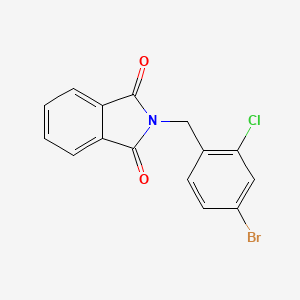
![3-ethyl-7-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2467707.png)
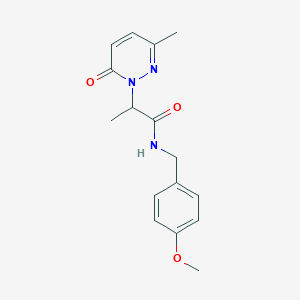
![N-methoxy-N-methyl-5-(4-methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide](/img/structure/B2467710.png)

![(E)-4-(Dimethylamino)-N-[[6-(dimethylamino)pyridin-3-yl]methyl]-N-methylbut-2-enamide](/img/structure/B2467715.png)